Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18002331
InChI: InChI=1S/C11H11N7O2/c1-2-20-10(19)6-3-15-18(4-6)11-16-8(12)7-9(17-11)14-5-13-7/h3-5H,2H2,1H3,(H3,12,13,14,16,17)
SMILES:
Molecular Formula: C11H11N7O2
Molecular Weight: 273.25 g/mol

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC18002331

Molecular Formula: C11H11N7O2

Molecular Weight: 273.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C11H11N7O2
Molecular Weight 273.25 g/mol
IUPAC Name ethyl 1-(6-amino-7H-purin-2-yl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C11H11N7O2/c1-2-20-10(19)6-3-15-18(4-6)11-16-8(12)7-9(17-11)14-5-13-7/h3-5H,2H2,1H3,(H3,12,13,14,16,17)
Standard InChI Key TYWZFNGFJVFTJJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N=CN3)N

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name ethyl 1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate delineates its structure unambiguously:

  • A purine core (9H-purin-2-yl) substituted at position 6 with an amino group.

  • A pyrazole ring linked to the purine’s position 2 via a nitrogen atom.

  • An ethyl ester group at position 4 of the pyrazole.

The molecular formula is C₁₁H₁₂N₆O₂, with a molecular weight of 260.26 g/mol (calculated from atomic masses). Key structural features include:

  • Purine moiety: A bicyclic system comprising fused pyrimidine and imidazole rings, contributing to planar geometry and hydrogen-bonding capacity .

  • Pyrazole-carboxylate ester: A five-membered aromatic ring with adjacent ester functionality, enhancing solubility and reactivity .

Stereochemical Considerations

Unlike ribofuranosyl derivatives (e.g., regadenoson impurities ), this compound lacks a sugar moiety, resulting in a non-chiral center. The absence of stereoisomers simplifies synthetic and analytical workflows compared to nucleoside analogs.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight260.26 g/molCalculated
Log P0.63 (estimated)Fragment-based
Solubility (H₂O)~10 mg/mL (estimated)Analog extrapolation
pKa (amino group)~4.5 (purine N-H) Theoretical

Spectral Characteristics

  • ¹H NMR: Anticipated signals include:

    • Purine H-8 singlet at δ 8.2–8.4 ppm.

    • Pyrazole H-3 and H-5 singlets near δ 7.8–8.1 ppm .

    • Ethoxy group: quartet at δ 4.3 ppm (CH₂), triplet at δ 1.4 ppm (CH₃) .

  • IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm⁻¹), purine C=N (~1650 cm⁻¹), and NH₂ (~3350 cm⁻¹) .

Synthetic Approaches

Alternative Pathway: Cyclocondensation

Malondialdehyde derivatives can undergo cyclization with hydrazines to form pyrazole rings . Adapting this method:

  • Ethoxycarbonylmalondialdehyde reacts with 6-aminopurine-2-carbohydrazide.

  • Acid-catalyzed cyclization yields the target compound.

Stability and Degradation

Hydrolytic Sensitivity

The ester group is prone to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. Storage at pH 6–8 and low temperatures (<4°C) is recommended .

Photostability

Conjugated π-systems (purine + pyrazole) may confer susceptibility to UV-induced degradation. Light-protected packaging is advisable for long-term storage.

Analytical Characterization Challenges

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) effectively separates the compound from hydrolysis products .

Mass Spectrometry

ESI-MS in positive mode should show [M+H]⁺ at m/z 261.1. MS/MS fragmentation patterns would clarify the purine-pyrazole linkage.

Future Research Directions

  • Crystallographic Studies: X-ray diffraction to confirm molecular geometry.

  • SAR Optimization: Modifying the ester group to enhance bioavailability.

  • In Silico Screening: Virtual docking against therapeutic targets (e.g., A₂A adenosine receptor).

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